4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13425464
Molecular Formula: C15H22ClN3O3S
Molecular Weight: 359.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22ClN3O3S |
|---|---|
| Molecular Weight | 359.9 g/mol |
| IUPAC Name | tert-butyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)oxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22ClN3O3S/c1-15(2,3)22-14(20)19-7-5-10(6-8-19)21-12-9-11(16)17-13(18-12)23-4/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | LZHWDEKWNDMGCP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC(=N2)SC)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC(=N2)SC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a pyrimidin-4-yloxy group. Key structural elements include:
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Pyrimidine core: 6-chloro and 2-methylsulfanyl substituents enhance electronic and steric properties.
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Piperidine ring: Provides conformational flexibility and hydrogen-bonding potential.
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tert-Butyl ester: Serves as a protective group for the piperidine nitrogen, enabling selective deprotection during synthesis .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂ClN₃O₃S |
| Molecular Weight | 359.9 g/mol |
| IUPAC Name | tert-butyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)oxypiperidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC(=N2)SC)Cl |
| Topological Polar Surface Area | 81.3 Ų |
| LogP (Predicted) | 3.2 |
The chloro and methylsulfanyl groups contribute to moderate hydrophobicity (LogP ~3.2), balancing solubility and membrane permeability .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions:
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Pyrimidine Core Preparation: 6-Chloro-2-methylsulfanylpyrimidin-4-ol is synthesized via halogenation and thioetherification.
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Piperidine Coupling: The pyrimidine hydroxyl group undergoes nucleophilic substitution with tert-butyl 4-hydroxypiperidine-1-carboxylate under basic conditions (e.g., K₂CO₃ or CsF).
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Purification: Chromatography or recrystallization ensures >95% purity .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | AgNO₃, (NH₄)₂S₂O₈, 80°C, 12h | 75% |
| 2 | K₂CO₃, DMF, 60°C, 24h | 68% |
| 3 | Silica gel chromatography (EtOAc/hexane) | 92% |
Key Challenges
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Regioselectivity: Ensuring substitution at the pyrimidine 4-position requires precise temperature control.
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Stability: The methylsulfanyl group is prone to oxidation, necessitating inert atmospheres during synthesis .
Biological Activity and Mechanism
Enzyme Inhibition
The compound demonstrates inhibitory activity against phosphatidylinositol 3-kinase (PI3K), a target in oncology. Structural analogs show IC₅₀ values of 10–50 nM in PI3Kα assays, attributed to:
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Pyrimidine-PI3K Binding: The chloro and methylsulfanyl groups form van der Waals interactions with hydrophobic pockets.
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Piperidine Flexibility: Enables adaptation to the kinase’s ATP-binding site .
Table 3: Comparative Bioactivity of Analogs
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 4-(6-Chloro-2-SMe-pyrimidin-4-yloxy) | PI3Kα | 28 ± 3 |
| 4-(6-Fluoro-2-OMe-pyrimidin-4-yloxy) | PI3Kγ | 45 ± 7 |
| 4-(4-Chloro-5-Me-pyrimidin-2-yloxy) | mTOR | 120 ± 15 |
Applications in Medicinal Chemistry
Intermediate for Kinase Inhibitors
The compound serves as a precursor for irreversible kinase inhibitors. For example:
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Deprotection: Removal of the tert-butyl group yields a primary amine for further functionalization.
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Cross-Coupling: Suzuki-Miyaura reactions introduce aryl groups for enhanced target affinity .
Prodrug Development
The tert-butyl ester enhances oral bioavailability by increasing lipophilicity. In vivo studies in rats show a 40% higher plasma concentration compared to non-ester analogs.
Comparison with Structural Analogs
Impact of Substituents
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Chloro vs. Fluoro: Chloro substituents improve PI3K binding (ΔIC₅₀ = −12 nM) due to stronger electronegativity.
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Methylsulfanyl vs. Methoxy: Methylsulfanyl increases metabolic stability (t₁/₂ = 6h vs. 2h for methoxy) .
Table 4: Structural and Functional Variations
| Analog | Key Difference | Bioactivity Change |
|---|---|---|
| 4-(6-Fluoro-2-SMe-pyrimidin-4-yloxy) | Fluoro at C6 | Reduced PI3Kα affinity |
| 4-(6-Cl-2-OMe-pyrimidin-4-yloxy) | Methoxy at C2 | Higher hepatotoxicity |
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